molecular formula C19H26ClF3N2O B2771579 1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride

1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride

Cat. No.: B2771579
M. Wt: 390.9 g/mol
InChI Key: RPYYEZAVUKVVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZT 52656A hydrochloride is a selective agonist of the kappa opioid receptor. It is primarily used for the prevention or alleviation of pain in the eye . This compound is notable for its high selectivity and efficacy in targeting kappa opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZT 52656A hydrochloride involves several steps, starting from basic organic compounds. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and halogenation .

Industrial Production Methods

Industrial production of ZT 52656A hydrochloride follows standard protocols for the synthesis of complex organic molecules. The process involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ZT 52656A hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ZT 52656A hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

ZT 52656A hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of kappa opioid receptor agonists.

    Biology: Employed in research to understand the role of kappa opioid receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in pain management, particularly for ocular pain.

    Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors.

Mechanism of Action

ZT 52656A hydrochloride exerts its effects by selectively binding to kappa opioid receptors. This binding activates the receptors, leading to a cascade of intracellular events that result in the alleviation of pain. The molecular targets involved include G-protein coupled receptors, which mediate the signal transduction pathways associated with pain relief .

Comparison with Similar Compounds

ZT 52656A hydrochloride is unique in its high selectivity for kappa opioid receptors. Similar compounds include:

These compounds differ in their receptor selectivity and therapeutic applications, highlighting the unique properties of ZT 52656A hydrochloride in targeting kappa opioid receptors.

Properties

IUPAC Name

1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O.ClH/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23;/h6-9,17H,1-5,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYYEZAVUKVVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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